molecular formula C15H12ClN5O B2727387 N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide CAS No. 1396852-75-7

N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2727387
CAS No.: 1396852-75-7
M. Wt: 313.75
InChI Key: VDCRTIOYLCXQEP-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with an imidazole group and a carboxamide group. The presence of the chloro and methyl groups on the phenyl ring further adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Imidazole Group: The imidazole group can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a halogenated pyridazine intermediate.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carboxamide group to an amine.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The imidazole group can coordinate with metal ions, potentially inhibiting metalloenzymes. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-amine: Similar structure but with an amine group instead of a carboxamide group.

    N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-thiol: Similar structure but with a thiol group instead of a carboxamide group.

Uniqueness

N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is unique due to the presence of both the imidazole and carboxamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-6-imidazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c1-10-11(16)3-2-4-12(10)18-15(22)13-5-6-14(20-19-13)21-8-7-17-9-21/h2-9H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCRTIOYLCXQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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